6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its fused pyrrole and pyrazine rings, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or toluene .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Similar in structure but lacks the pyrazine ring.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Contains a carbonyl group, which alters its reactivity and biological activity
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride is unique due to its fused pyrrole and pyrazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H10Cl3N3 |
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Molecular Weight |
230.5 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;trihydrochloride |
InChI |
InChI=1S/C6H7N3.3ClH/c1-2-9-6-4-7-3-5(6)8-1;;;/h1-2,7H,3-4H2;3*1H |
InChI Key |
RVQUWPLVRVYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN=C2CN1.Cl.Cl.Cl |
Origin of Product |
United States |
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